9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Overview
Description
9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[45]dec-7-ene-10-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a piperazine ring and a diazaspirodecene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting phenylpiperazine with appropriate alkylating agents under controlled conditions.
Construction of the Diazaspirodecene Core: The diazaspirodecene core is formed through a series of cyclization reactions, often involving the use of metal catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups to modify its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neuronal receptors, affecting neurotransmitter release and signaling pathways involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity and potential therapeutic applications.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Evaluated for its anxiolytic activity and potential use in treating anxiety disorders.
Uniqueness
What sets 9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9-oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-14-16-17(25)21-18(22-19(16)8-4-5-9-19)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-13H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPTJJZUKHSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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